molecular formula C11H17NO2 B13039590 1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL

1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL

Cat. No.: B13039590
M. Wt: 195.26 g/mol
InChI Key: YJLGGNXKKIPDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with a propanol backbone. It is a chiral molecule, meaning it has non-superimposable mirror images.

Preparation Methods

The synthesis of 1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL can be achieved through various synthetic routes. One common method involves the reaction of aniline with alcohol reagents, followed by substitution and oxidation steps . Another approach includes the condensation reaction of aromatic amines with allyl alcohol, followed by reduction and methylation reactions to yield the desired product . Industrial production methods typically involve multi-step processes to ensure high purity and yield.

Chemical Reactions Analysis

1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL can be compared with similar compounds such as:

These structural differences highlight the uniqueness of this compound and its specific properties and applications.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

1-amino-1-(4-methoxy-3-methylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO2/c1-7-6-9(11(12)8(2)13)4-5-10(7)14-3/h4-6,8,11,13H,12H2,1-3H3

InChI Key

YJLGGNXKKIPDFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(C)O)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.